
4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one typically involves the reaction of 4,4-dimethyl-3-hydroxybutanoic acid with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. The reaction can be represented as follows:
4,4-dimethyl-3-hydroxybutanoic acid+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolanone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxolanones or open-chain compounds.
科学研究应用
4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用机制
The mechanism of action of 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5,5-Dimethyl-4-(3-oxobutyl)dihydro-2(3H)-furanone
- 4,4-Dimethyl-3-(3-oxobutyl)oxolan-2-one
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a γ-lactone ring and a ketone group
属性
CAS 编号 |
587888-17-3 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
4,4-dimethyl-3-(3-oxobutyl)oxolan-2-one |
InChI |
InChI=1S/C10H16O3/c1-7(11)4-5-8-9(12)13-6-10(8,2)3/h8H,4-6H2,1-3H3 |
InChI 键 |
CZAWVOUEWDHSEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1C(=O)OCC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


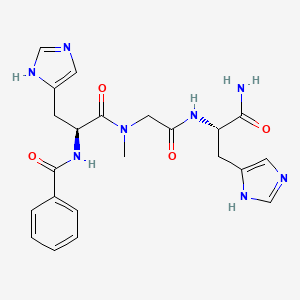
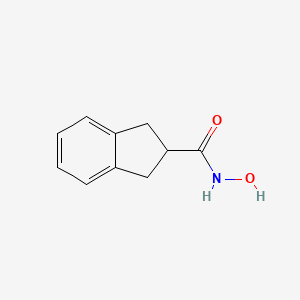
![Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12595568.png)
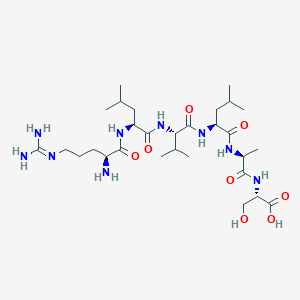
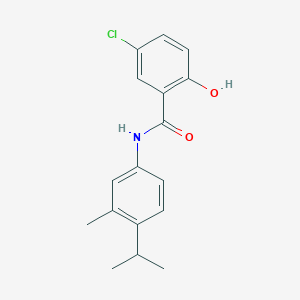
![Diethyl [(5-phenylthiophen-3-yl)methyl]propanedioate](/img/structure/B12595577.png)
propanedinitrile](/img/structure/B12595580.png)
![2-[1-(aminomethyl)cyclohexyl]acetic acid;sulfuric acid](/img/structure/B12595584.png)
![2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12595588.png)
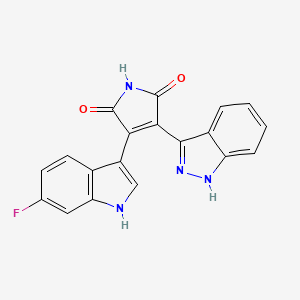
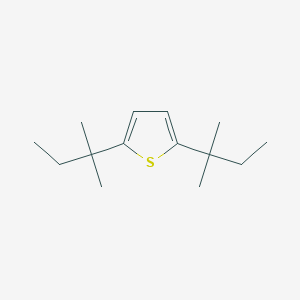
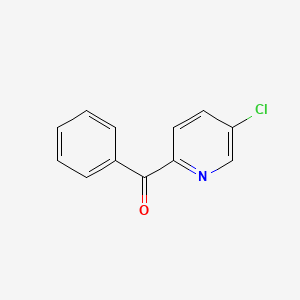
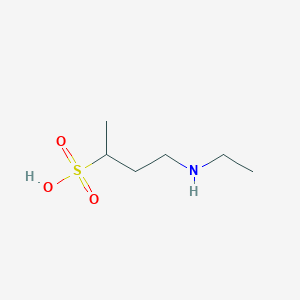
![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12595620.png)
